![molecular formula C24H31N3O2 B5509167 9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)
9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one involves intricate organic synthesis techniques, such as spirocyclization of pyridine substrates. This process typically entails the activation of the pyridine ring, followed by intramolecular addition to form the spirocyclic structure. An example of a similar synthesis approach involves the use of ethyl chloroformate for activating the pyridine ring and Ti(OiPr)4 as a catalyst for the intramolecular addition step (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic center, integrating two rings through a single spiro atom. The structure is further defined by substituents on the spiro center, which in this case includes a 2-methoxybenzyl group and a 2-pyridin-4-ylethyl side chain. Structural elucidation often involves techniques such as single crystal X-ray diffraction, providing detailed insights into the spatial arrangement of atoms within the molecule (Zhu, 2011).
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed synthetic pathways for creating 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and similar compounds, demonstrating their potential in medicinal chemistry. One approach involves intramolecular spirocyclization of pyridine substrates, showcasing a method for constructing diazaspiro[5.5]undecane derivatives efficiently. This technique highlights the compound's structural flexibility and potential for diverse biological applications (Parameswarappa & Pigge, 2011).
Antihypertensive Applications
A significant focus has been on the antihypertensive properties of certain 9-substituted diazaspiro[5.5]undecan-3-ones. One study found these compounds to be effective in reducing blood pressure in spontaneously hypertensive rats, attributing their activity to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This research indicates the compound's potential in developing new antihypertensive drugs.
Potential in Treating Chemokine-Mediated Diseases
Another research avenue explores the use of derivatives as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). This highlights the broader therapeutic potential of the compound beyond cardiovascular applications.
Anti-HIV Activity
The exploration of 9-aryl group derivatives of diazaspiro[5.5]undecane for anti-HIV activity has yielded promising results. Modifications to the compound's structure have led to improved inhibitory effects against various strains of HIV-1 and HIV-2, demonstrating its potential as a basis for developing novel antiretroviral agents (Mizuhara et al., 2012).
properties
IUPAC Name |
9-[(2-methoxyphenyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-22-5-3-2-4-21(22)18-26-16-11-24(12-17-26)10-6-23(28)27(19-24)15-9-20-7-13-25-14-8-20/h2-5,7-8,13-14H,6,9-12,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEQEAYZOOWHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.